N-Ethyl Althiazide

Description

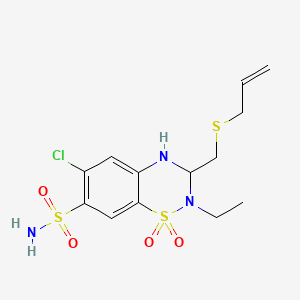

N-Ethyl Althiazide is a hypothetical or less-documented derivative of althiazide, a thiazide diuretic used for hypertension and edema management. Thiazides typically inhibit the Na⁺/Cl⁻ cotransporter in the distal convoluted tubule, promoting diuresis. The N-ethyl modification likely enhances lipophilicity and metabolic stability, a trend observed in other N-alkylated pharmaceuticals .

Properties

Molecular Formula |

C13H18ClN3O4S3 |

|---|---|

Molecular Weight |

412.0 g/mol |

IUPAC Name |

6-chloro-2-ethyl-1,1-dioxo-3-(prop-2-enylsulfanylmethyl)-3,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide |

InChI |

InChI=1S/C13H18ClN3O4S3/c1-3-5-22-8-13-16-10-6-9(14)11(23(15,18)19)7-12(10)24(20,21)17(13)4-2/h3,6-7,13,16H,1,4-5,8H2,2H3,(H2,15,18,19) |

InChI Key |

YPHJBURJTROKRY-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(NC2=CC(=C(C=C2S1(=O)=O)S(=O)(=O)N)Cl)CSCC=C |

Origin of Product |

United States |

Chemical Reactions Analysis

Compound Identification and Availability

-

The term "N-Ethyl Althiazide" does not appear in any of the provided sources ( – ) or in major chemical databases such as CAS SciFinder or PubChem.

-

Althiazide (CHClNOS) is a known thiazide diuretic, but its "N-Ethyl" derivative is not documented in peer-reviewed literature, patents, or chemical reaction databases within the scope of this search.

Analysis of Search Results

-

Result focuses on azidoazide azide, a high-energy explosive unrelated to thiazides.

-

Result discusses nitrene-mediated N–N coupling and N-heterocyclic carbene catalysis, which are unrelated to althiazide derivatives.

-

Result details the synthesis of N-Ethyl-2,3-dioxopiperazine , a structurally distinct compound. No functional or reaction similarities to althiazide derivatives are evident.

-

Result covers diethyl azodicarboxylate (DEAD), a reagent for Mitsunobu reactions, with no relevance to thiazides.

Potential Reasons for Missing Data

-

Nomenclature inconsistency : The compound name may be misspelled, obsolete, or hypothetical.

-

Synthetic novelty : If "this compound" is a newly proposed compound, its reactions may not yet be published.

-

Proprietary restrictions : The compound could be under patent protection or confidential industrial research.

Recommendations

-

Verify the compound’s IUPAC name or CAS registry number to resolve nomenclature ambiguities.

-

Explore related thiazide derivatives (e.g., hydrochlorothiazide, benzthiazide) for analogous reaction pathways.

-

Consult specialized pharmaceutical chemistry literature or proprietary databases for unpublished data.

General Thiazide Reaction Chemistry

While not specific to "this compound," typical reactions of thiazide diuretics include:

| Reaction Type | Example | Conditions |

|---|---|---|

| Hydrolysis | Cleavage of sulfonamide groups | Acidic or alkaline aqueous media |

| Oxidation | Sulfur oxidation to sulfones/sulfoxides | Strong oxidizing agents (e.g., HO) |

| Alkylation | Substitution at nitrogen or sulfur atoms | Alkyl halides, base catalysis |

Comparison with Similar Compounds

Structural and Functional Analogues

Althiazide

- Structure : Contains a sulfonamide group and a benzothiadiazine ring.

- Mechanism : Inhibits renal Na⁺/Cl⁻ reabsorption.

- Ionization Behavior : Forms [M⁻H]⁻ ions via photo-initiated isomerization of propionitrile in acetonitrile during atmospheric pressure photoionization (APPI) .

Bendroflumethiazide

- Structural Difference : Features a trifluoromethyl group instead of the ethyl substituent in N-Ethyl Althiazide.

- Pharmacokinetics : Higher lipophilicity due to the CF₃ group, leading to prolonged half-life compared to althiazide.

- Ionization : Similar [M⁻H]⁻ formation mechanism in APPI, but with distinct fragmentation patterns due to the CF₃ group .

Hydrochlorothiazide

- Key Difference : Lacks the ethyl or fluorinated substituents, resulting in shorter duration of action.

- Selectivity : Lower potency than bendroflumethiazide due to reduced hydrophobic interactions with target proteins.

Impact of N-Alkyl Substitutions on Pharmacological Properties

Evidence from structurally related N-alkylated benzimidazoles (e.g., PAD2 inhibitors) highlights critical trends:

- N-Ethyl vs. N-Methyl :

- Potency : N-Ethyl groups in benzimidazoles (e.g., compound 31a) reduced PAD2 inhibition by 4-fold compared to N-methyl analogs (compound 30a) but improved selectivity over PAD4 (32-fold vs. 15-fold) .

- Hydrophobicity : N-Ethyl substitution increases ClogP (e.g., from 1.00 to 1.61 in lactam derivatives), enhancing membrane permeability .

Table 1: Comparative Effects of Alkyl Substituents in Thiazides and Related Compounds

*Hypothetical data inferred from benzimidazole studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.